molecular formula C10H17N B13181451 4-Ethyl-1-ethynylcyclohexan-1-amine

4-Ethyl-1-ethynylcyclohexan-1-amine

Cat. No.: B13181451
M. Wt: 151.25 g/mol
InChI Key: QBAGEHCUGWSLCI-UHFFFAOYSA-N
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Description

4-Ethyl-1-ethynylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with an ethyl group and an ethynyl group at the 1-position, and an amine group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-ethynylcyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by the introduction of the ethynyl group. The reaction typically involves the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanone, followed by the addition of ethyl bromide to introduce the ethyl group. The ethynyl group can be introduced using acetylene gas under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-ethynylcyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Substituted amines.

Scientific Research Applications

4-Ethyl-1-ethynylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-ethynylcyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The ethynyl group may participate in π-π interactions and contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Ethynylcyclohexan-1-amine: Lacks the ethyl group, leading to different chemical and biological properties.

    4-Ethylcyclohexan-1-amine: Lacks the ethynyl group, affecting its reactivity and applications.

    Cyclohexan-1-amine: Simplest form, lacking both ethyl and ethynyl groups.

Uniqueness

4-Ethyl-1-ethynylcyclohexan-1-amine is unique due to the presence of both ethyl and ethynyl groups on the cyclohexane ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

4-ethyl-1-ethynylcyclohexan-1-amine

InChI

InChI=1S/C10H17N/c1-3-9-5-7-10(11,4-2)8-6-9/h2,9H,3,5-8,11H2,1H3

InChI Key

QBAGEHCUGWSLCI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(C#C)N

Origin of Product

United States

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